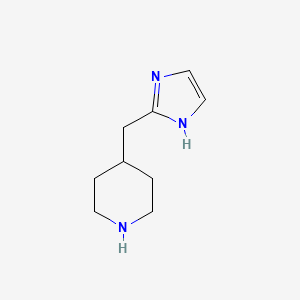

4-(1h-Imidazol-2-ylmethyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

90747-65-2 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-(1H-imidazol-2-ylmethyl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h5-6,8,10H,1-4,7H2,(H,11,12) |

InChI Key |

LNPROGAMXALBAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=NC=CN2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structure Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and functional groups.

Structure Activity Relationship Sar Studies and Molecular Design Principles Excluding Clinical Outcomes

Rational Design of Derivatives Based on Molecular Scaffolds

The rational design of derivatives originating from the 4-(1H-imidazol-2-ylmethyl)piperidine scaffold involves systematic modifications to its core components: the imidazole (B134444) ring, the piperidine (B6355638) ring, and the methylene linker. Researchers have explored how substitutions on these moieties influence biological activity, leading to the development of compounds with enhanced therapeutic potential.

One common strategy involves the acylation of the piperidine nitrogen. For instance, in the development of potent platelet-activating factor (PAF) antagonists, replacing the polar head of a previous series of piperazine compounds with a 2-methylimidazo[4,5-c]pyridine group and attaching various acyl groups to the piperidine nitrogen led to a new class of potent antagonists. epa.gov The introduction of a 3,3-diphenylpropanoyl moiety resulted in compound UR-12670, which demonstrated exceptionally high in vitro and in vivo potency. epa.gov This highlights the critical role of the acyl substituent in optimizing ligand-receptor interactions.

Another design approach focuses on modifying the substitution pattern on the piperidine ring itself. In the creation of selective delta-opioid agonists, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives was synthesized. nih.gov The most potent and selective agonist from this series, compound 18a, exhibited a Ki of 18 nM for the delta-opioid receptor, with over 258-fold selectivity against the mu-receptor and 28-fold selectivity against the kappa-receptor. nih.gov This demonstrates that substitution at the 4-position of the piperidine ring can significantly enhance both affinity and selectivity.

Furthermore, modifications to the imidazole ring or its replacement with bioisosteric groups have been investigated. Studies on histamine H3 receptor antagonists have shown that replacing the imidazole ring with a piperidine or pyrrolidine moiety can have varied and unpredictable effects on antagonist potency, indicating that the imidazole group is not universally essential but its role is highly context-dependent on the rest of the molecular structure. nih.gov

Table 1: SAR of this compound Derivatives

| Compound ID | Scaffold Modification | Target | Activity/Potency | Reference |

|---|---|---|---|---|

| UR-12670 | 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine with a 3,3-diphenylpropanoyl moiety on the piperidine. | Platelet-Activating Factor (PAF) Receptor | IC50 = 0.0076 µM (in vitro platelet aggregation) | epa.gov |

| 18a | 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative. | Delta-Opioid Receptor | Ki = 18 nM; >258-fold selective over µ-receptor. | nih.gov |

| 6h | 4-benzimidazolyl-piperidinylcarbonyl-piperidine. | Histamine H3 Receptor | Identified as a lead H3 receptor antagonist. | nih.gov |

Mechanistic Insights into Ligand-Target Interactions

Understanding the specific interactions between ligands and their biological targets at a molecular level is crucial for rational drug design. For derivatives of this compound, these interactions are driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic contacts, which are dictated by the chemical properties of the imidazole and piperidine moieties.

Studies on dual-acting histamine H3 and sigma-1 (σ1) receptor antagonists have provided detailed mechanistic insights. Molecular modeling revealed that the piperidine ring is a critical structural element for high affinity at the σ1 receptor. nih.gov The protonated nitrogen of the piperidine ring is believed to form a key salt bridge with the negatively charged carboxylate group of the Asp126 residue within the σ1 receptor binding site. This electrostatic interaction is a primary anchor for the ligand.

In contrast, the interactions at the histamine H3 receptor are more complex. The imidazole ring, a key feature of the natural ligand histamine, is often involved in a crucial hydrogen bond network. For antagonists, this ring can interact with key residues such as Asp114 and Tyr115 in transmembrane domain 3 (TM3) and Glu206 in TM5. The nitrogen atoms of the imidazole can act as both hydrogen bond donors and acceptors, allowing for versatile binding modes. researchgate.net

The linker and substituents also play a significant role. In a series of cyclin-dependent kinase (CDK) inhibitors, a piperazine-containing scaffold (structurally related to piperidine) exhibited a novel binding mode. It formed a bridging interaction with Asp86 of CDK2 via a water molecule, a mechanism that conferred selectivity for the CDK family over other kinases. researchgate.net Such water-mediated interactions can be critical for achieving both high affinity and selectivity.

Role of Imidazole and Piperidine Moieties in Receptor/Enzyme Binding Modalities

The imidazole and piperidine moieties are not merely structural spacers but active participants in molecular recognition, each contributing unique physicochemical properties that govern binding affinity and selectivity.

The Imidazole Moiety: The imidazole ring is an aromatic heterocycle with unique properties. It contains two nitrogen atoms: one pyrrole-like (sp2 hybridized and participating in the aromatic system) and one pyridine-like (sp2 hybridized with a lone pair of electrons in the plane of the ring). This arrangement allows the imidazole ring to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the other nitrogen). researchgate.net Its pKa is approximately 7, meaning it can be protonated under physiological conditions, enabling it to participate in important electrostatic interactions. This versatility allows it to engage with a variety of amino acid residues in a binding pocket, making it a privileged scaffold in medicinal chemistry. researchgate.netbiomedpharmajournal.orgnih.gov

The Piperidine Moiety: The piperidine ring is a saturated heterocycle that provides a rigid, three-dimensional scaffold. Its primary contribution to binding is often through its basic nitrogen atom. thieme-connect.com At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium ion. This positive charge is crucial for forming strong ionic bonds or salt bridges with acidic residues like aspartic acid or glutamic acid in the target protein, as seen in the interaction with the σ1 receptor. nih.gov The conformation of the piperidine ring (e.g., chair conformation) and the orientation of its substituents (axial vs. equatorial) can also profoundly impact binding affinity and selectivity by positioning other functional groups optimally within the binding site. thieme-connect.com A comparative study of histamine H3 receptor ligands found that replacing a piperazine ring with a piperidine ring significantly enhanced affinity for the σ1 receptor while maintaining high affinity for the H3 receptor, underscoring piperidine as a key element for dual-target activity. nih.gov

Computational Approaches to SAR Elucidation and Ligand Design

Computational chemistry has become an indispensable tool for accelerating the drug discovery process by providing insights into SAR and guiding the design of novel ligands. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are widely applied to derivatives of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a subset of furan-pyrazole piperidine derivatives with antiproliferative activity, a QSAR model was developed using 3D and 2D autocorrelation descriptors. nih.gov This model successfully predicted the half-maximal inhibitory concentration (IC50) for Akt1 inhibition and against cancer cell lines, demonstrating its utility in predicting the potency of newly designed compounds. nih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique was used to investigate the binding modes of piperidine and piperazine derivatives at the histamine H3 and sigma-1 receptors. nih.gov Docking studies successfully identified the key interactions, such as the salt bridge between the piperidine nitrogen and Asp126 in the σ1 receptor, which explained the high affinity of certain compounds. nih.gov Similarly, docking has been used to study the interaction of nitroimidazole-piperazinyl hybrids with the human estrogen receptor, revealing specific hydrogen bonds and polar contacts that contribute to their anticancer activity. nih.gov

ADMET Prediction: In silico ADMET prediction is used to assess the drug-likeness of designed compounds early in the discovery process. For newly designed bis-benzimidazole derivatives, online tools were used to predict physicochemical properties, bioactivity scores, and toxicity profiles. ijcrt.org These studies help filter out candidates with poor pharmacokinetic properties or potential toxicity issues, ensuring that synthetic efforts are focused on the most promising molecules. ijcrt.orgnih.gov

Table 2: Application of Computational Methods in Ligand Design

| Computational Method | Application/Scaffold | Key Finding | Reference |

|---|---|---|---|

| QSAR | Furan-pyrazole piperidine derivatives | Developed a predictive model for Akt1 inhibitory activity based on 2D and 3D descriptors. | nih.gov |

| Molecular Docking | Piperidine derivatives at σ1 receptor | Identified a crucial salt bridge between the protonated piperidine nitrogen and residue Asp126. | nih.gov |

| Molecular Docking | Nitroimidazole-piperazinyl-triazole hybrids at estrogen receptor | The triazole ring formed a hydrogen bond with Asp58, and polar contact was observed with His231. | nih.gov |

Q & A

Q. What spectroscopic methods are most reliable for confirming the structure of 4-(1H-Imidazol-2-ylmethyl)piperidine and its analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key signals include:

- 1H NMR : Imidazole protons appear as singlet(s) near δ 7.0–8.0 ppm, while piperidine protons show distinct splitting patterns (e.g., δ 2.5–3.5 ppm for N-CH2 groups) .

- 13C NMR : Piperidine carbons resonate at δ 40–60 ppm, and imidazole carbons appear between δ 120–140 ppm .

Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=N (1600–1650 cm⁻¹) and C-H stretches (2800–3000 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

- Methodological Answer : A typical multi-step synthesis involves:

Piperidine functionalization : Alkylation or reductive amination to introduce substituents.

Imidazole coupling : Use of cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the imidazole moiety .

Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Reaction optimization requires control of temperature (e.g., 0–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) .

Advanced Research Questions

Q. How can discrepancies in spectral data for this compound derivatives be resolved during structural validation?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism (imidazole ring), stereochemistry, or impurities. Strategies include:

Q. What experimental design principles optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to minimize trials and maximize efficiency:

- Variables : Temperature, solvent (e.g., THF vs. DCM), catalyst loading, and reaction time.

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 65°C, 12h reaction time) .

- Quality control : Monitor intermediates via TLC/HPLC to ensure purity before proceeding to subsequent steps .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., FAAH enzymes). Fix non-rotatable bonds (e.g., urea groups) and apply Lamarckian genetic algorithms for conformational sampling .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis .

Q. What strategies mitigate challenges in isolating this compound intermediates with high purity?

- Methodological Answer :

- Countercurrent chromatography (CCC) : Effective for separating polar impurities .

- Acid-base extraction : Exploit differences in solubility (e.g., protonate piperidine in HCl, extract into aqueous layer) .

- Crystallization additives : Use seed crystals or co-solvents (e.g., ethanol/water mixtures) to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.